

Application Notes and Protocols for Hsp90 Client Protein Degradation Assay

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Compound of Interest

Compound Name: 8-Bromo-9-butyl-9H-purin-6-amine

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These application notes provide a detailed protocol for assessing the degradation of Hsp90 client proteins following inhibitor treatment. This assay is a crucial tool for confirming the cellular mechanism of action of potential Hsp90-targeting drugs.

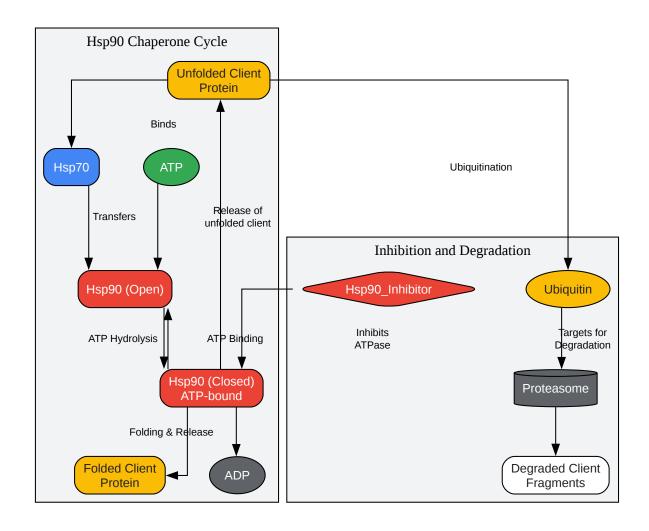
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[2][3][4] This targeted degradation of oncoproteins makes Hsp90 an attractive target for cancer therapy.[5][6]

The following protocols detail the in vitro cell-based assay to quantify the degradation of Hsp90 client proteins upon treatment with an inhibitor. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.

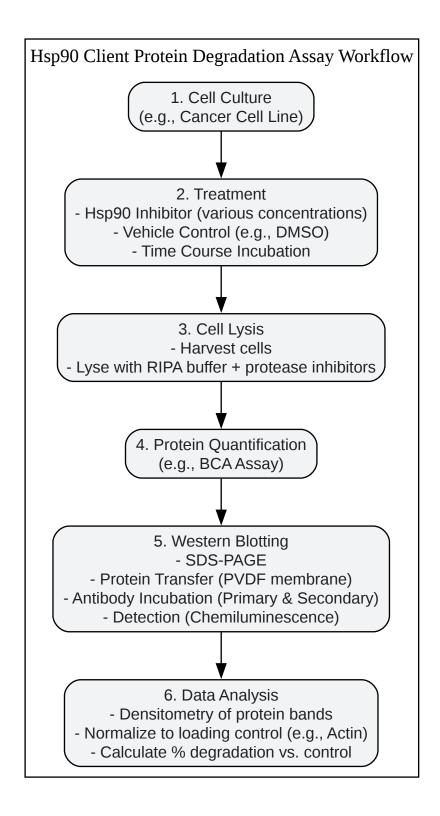
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the Hsp90 chaperone cycle and the experimental workflow for the client protein degradation assay.









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